2',5'-Difluoroacetophenone

Catalog No.
S703781
CAS No.
1979-36-8
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Difluoroacetophenone

CAS Number

1979-36-8

Product Name

2',5'-Difluoroacetophenone

IUPAC Name

1-(2,5-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

InChI Key

HLAFIZUVVWJAKL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)F)F

Synonyms

1-(2,5-Difluorophenyl)ethanone; 1-(2,5-Difluorophenyl)ethanone; 2,5-Difluorophenyl Methyl Ketone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)F

Organic Synthesis

',5'-Difluoroacetophenone serves as a valuable building block in organic synthesis due to the presence of the reactive ketone group (C=O) and the two fluorine atoms at the 2' and 5' positions of the aromatic ring. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at these positions. This property makes 2',5'-DF a versatile intermediate for the synthesis of diverse organic molecules, including:

  • Pharmaceuticals [1]
  • Agrochemicals [1]
  • Functional materials [1]

Here, [1] refers to: 2,5-Difluoroacetophenone on Sigma-Aldrich:

Medicinal Chemistry

',5'-Difluoroacetophenone has been explored in medicinal chemistry research for its potential biological activities. Studies have investigated its:

  • Antibacterial properties [2]
  • Antifungal properties [2]
  • Anticancer properties [3]

2',5'-Difluoroacetophenone is an organic compound with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. It is characterized by the presence of two fluorine atoms located at the 2' and 5' positions of the acetophenone structure. The compound is typically a colorless to pale yellow liquid with a boiling point ranging from 190 to 191 °C and a density of approximately 1.233 g/cm³. Due to its chemical structure, it exhibits properties that make it useful in various applications, particularly in organic synthesis and medicinal chemistry .

Typical of aromatic ketones. These include:

  • Nucleophilic Substitution Reactions: The fluorine atoms can be replaced by nucleophiles, making this compound a valuable intermediate in the synthesis of more complex molecules.
  • Condensation Reactions: It can undergo condensation with various reagents to form new carbon-carbon bonds, leading to the formation of difluorinated chalcones and other derivatives.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol, which can further react to form different derivatives .

The biological activity of 2',5'-difluoroacetophenone has been explored in various studies. It has been noted for its potential as an antibacterial agent, with some derivatives showing significant activity against specific bacterial strains. Additionally, compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties, suggesting that 2',5'-difluoroacetophenone could also exhibit such activities .

Several methods exist for synthesizing 2',5'-difluoroacetophenone:

  • Fluorination of Acetophenone: This method involves the selective introduction of fluorine atoms into acetophenone using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  • Direct Fluorination: The compound can be synthesized through direct fluorination methods that utilize elemental fluorine in the presence of a catalyst.
  • Rearrangement Reactions: Certain synthetic pathways involve rearranging precursors that contain fluorinated groups to yield 2',5'-difluoroacetophenone .

2',5'-Difluoroacetophenone is utilized in various fields:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing new materials with specific properties due to its unique chemical structure.
  • Research: It is often employed in studies related to fluorinated compounds and their effects on biological systems .

Interaction studies involving 2',5'-difluoroacetophenone focus on its reactivity and compatibility with other chemical agents. Research indicates that this compound interacts effectively with various nucleophiles, which can lead to the formation of diverse chemical entities. These interactions are crucial for understanding its potential applications in drug development and material science .

Several compounds share structural similarities with 2',5'-difluoroacetophenone, including:

  • 2',4'-Difluoroacetophenone: This compound has a similar structure but differs by having a fluorine atom at the 4' position instead of the 5' position. Its reactivity patterns may vary slightly due to this substitution.
  • 3',5'-Difluoroacetophenone: This variant features a fluorine atom at the 3' position, which may influence its biological activity and chemical reactivity.
  • 2-Chloro-2',5'-difluoroacetophenone: This compound incorporates chlorine instead of one of the fluorines, altering its properties significantly.

Comparison Table

Compound NameMolecular FormulaUnique Features
2',5'-DifluoroacetophenoneC₈H₆F₂OTwo fluorine atoms at 2' and 5'
2',4'-DifluoroacetophenoneC₈H₆F₂OFluorine at 4' position
3',5'-DifluoroacetophenoneC₈H₆F₂OFluorine at 3' position
2-Chloro-2',5'-difluoroacetophenoneC₈H₆ClF₂OChlorine replaces one fluorine

These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences, making

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1979-36-8

Wikipedia

2',5'-Difluoroacetophenone

Dates

Modify: 2023-08-15

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